![molecular formula C8H22N2Si B14703194 N~1~-[3-(Trimethylsilyl)propyl]ethane-1,2-diamine CAS No. 20493-87-2](/img/structure/B14703194.png)
N~1~-[3-(Trimethylsilyl)propyl]ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[3-(Trimethylsilyl)propyl]ethane-1,2-diamine is a versatile organosilicon compound with the molecular formula C8H22N2O3Si. It is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is known for its ability to act as a coupling agent, enhancing the adhesion between organic and inorganic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-(Trimethylsilyl)propyl]ethane-1,2-diamine typically involves the reaction of 3-(Trimethoxysilyl)propylamine with ethylenediamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the process. The reaction can be represented as follows:
(CH3O)3Si(CH2)3NH2+H2NCH2CH2NH2→(CH3O)3Si(CH2)3NHCH2CH2NH2
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities.
Chemical Reactions Analysis
Types of Reactions
N~1~-[3-(Trimethylsilyl)propyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The trimethoxysilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products
Oxidation: Formation of silanol and other silicon-containing oxides.
Reduction: Formation of ethylenediamine derivatives.
Substitution: Formation of substituted silanes with different functional groups.
Scientific Research Applications
N~1~-[3-(Trimethylsilyl)propyl]ethane-1,2-diamine has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of N1-[3-(Trimethylsilyl)propyl]ethane-1,2-diamine involves its ability to form strong covalent bonds with both organic and inorganic materials. The trimethoxysilyl group reacts with hydroxyl groups on surfaces, forming stable siloxane bonds. This enhances the adhesion and compatibility of materials, making it an effective coupling agent .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(Trimethoxysilyl)propyl]ethylenediamine
- 3-[2-(2-Aminoethylamino)ethylamino]propyl-trimethoxysilane
- N-[2-(Aminoethyl)-3-(trimethoxysilyl)propyl]ethane-1,2-diamine
Uniqueness
N~1~-[3-(Trimethylsilyl)propyl]ethane-1,2-diamine is unique due to its specific structure, which provides a balance of reactivity and stability. Its trimethoxysilyl group allows for versatile chemical modifications, while the ethylenediamine backbone provides flexibility and compatibility with various substrates .
This compound’s ability to enhance adhesion and compatibility between different materials makes it a valuable tool in both scientific research and industrial applications.
Properties
CAS No. |
20493-87-2 |
|---|---|
Molecular Formula |
C8H22N2Si |
Molecular Weight |
174.36 g/mol |
IUPAC Name |
N'-(3-trimethylsilylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H22N2Si/c1-11(2,3)8-4-6-10-7-5-9/h10H,4-9H2,1-3H3 |
InChI Key |
DTIFFOYIBPJUET-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCCNCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


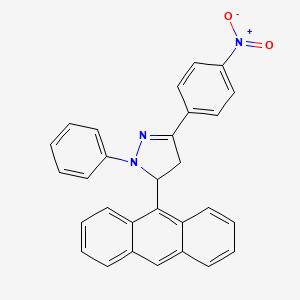
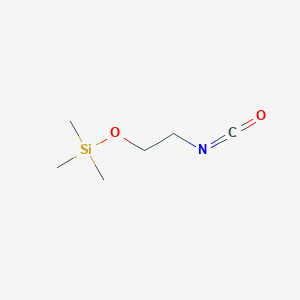
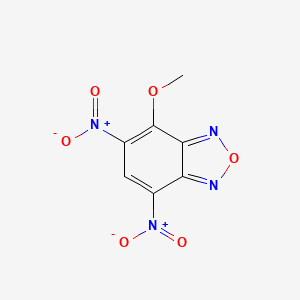

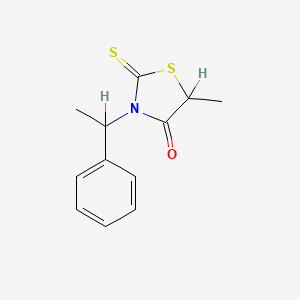


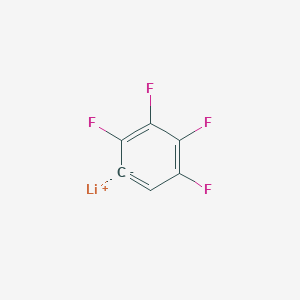
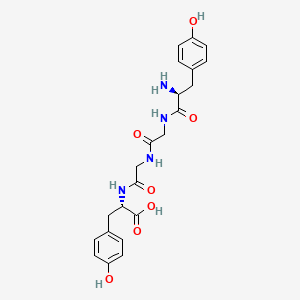
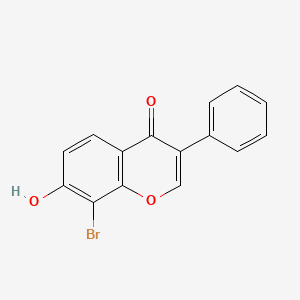
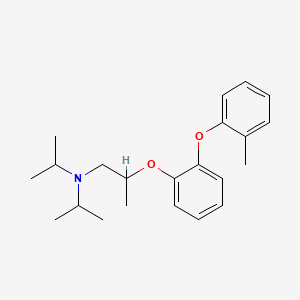
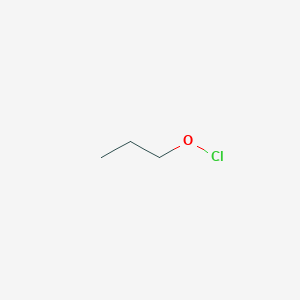

![[(1S,3R,4R,6S,8S,10S,13R,14R,16R)-3,4,6,14-Tetrahydroxy-5,5,14-trimethyl-9-methylidene-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate](/img/structure/B14703186.png)
